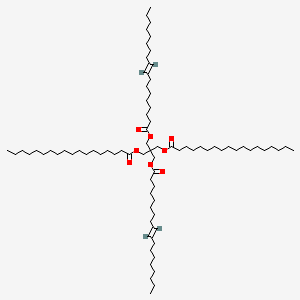
Pentaerythritol dioleate distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol dioleate distearate is an ester compound derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is formed by esterifying pentaerythritol with oleic acid and stearic acid. It is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol dioleate distearate involves the esterification of pentaerythritol with oleic acid and stearic acid. The reaction typically occurs under dehydration conditions, often facilitated by a catalyst. For instance, a solid non-acidic catalyst such as tin oxide or zinc oxide can be used to promote the reaction . The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in precise ratios, and the reaction is carried out in large reactors. The product is then purified through filtration and other separation techniques to remove any unreacted materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Pentaerythritol dioleate distearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the ester groups, potentially converting them back to their alcohol forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Pentaerythritol dioleate distearate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of lubricants, coatings, and plasticizers due to its stability and functional properties
Mecanismo De Acción
The mechanism by which pentaerythritol dioleate distearate exerts its effects involves its interaction with various molecular targets. The ester groups can interact with enzymes and other proteins, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound with vasodilatory properties.
Pentaerythritol tetraacetate: Used as a polymer cross-linking agent.
Pentaerythritol tetrakis(3-mercaptopropionate): Utilized in polymer chemistry for its cross-linking capabilities.
Uniqueness
Pentaerythritol dioleate distearate is unique due to its specific esterification with oleic and stearic acids, providing distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries, particularly where stability and specific functional properties are required.
Propiedades
Número CAS |
68966-40-5 |
|---|---|
Fórmula molecular |
C77H144O8 |
Peso molecular |
1198.0 g/mol |
Nombre IUPAC |
[2-(octadecanoyloxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] octadecanoate |
InChI |
InChI=1S/C77H144O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-34,37-38H,5-32,35-36,39-72H2,1-4H3/b37-33+,38-34+ |
Clave InChI |
JWIGOZQHOZXYPI-YEQLPCBTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


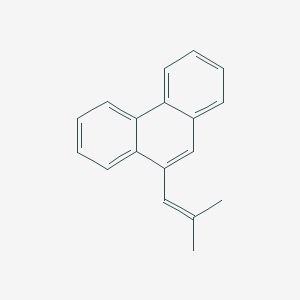

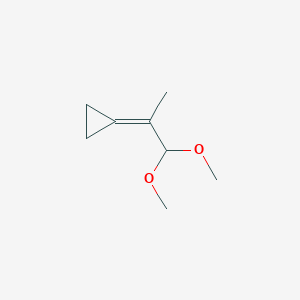
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
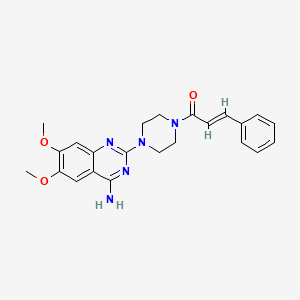
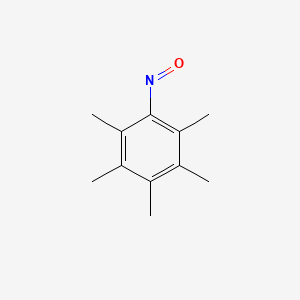
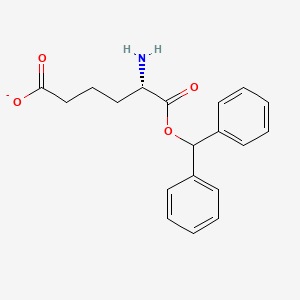
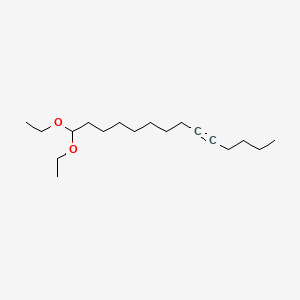
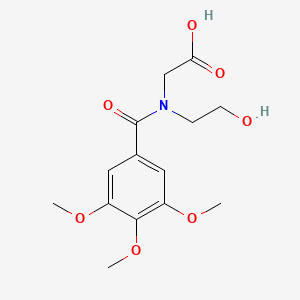
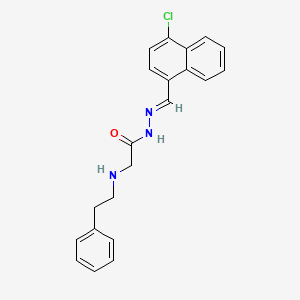
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
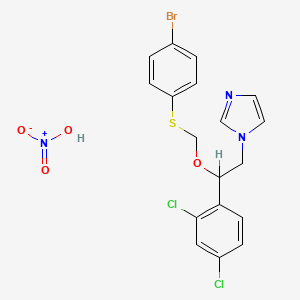

![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
